molecular formula C15H13NO6S B2976270 4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid CAS No. 321979-22-0

4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid

Cat. No.: B2976270
CAS No.: 321979-22-0
M. Wt: 335.33
InChI Key: MKWOAXAEXKGAAG-UHFFFAOYSA-N
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Description

4-{[(2H-1,3-Benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid is a synthetic organic compound featuring a sulfonamide linker connecting a 1,3-benzodioxole moiety to a benzoic acid group. The 1,3-benzodioxole scaffold, also known as the methylenedioxyphenyl group, is a significant structural feature in many bioactive molecules and is frequently employed in pharmaceutical and biochemical research . This compound is structurally analogous to capsaicinoid molecules, designed through rational drug discovery approaches that replace the traditional vanillyl group with a benzodioxole system and incorporate an aromatic sulfonamide linkage . Such structural characteristics make it a valuable intermediate for medicinal chemistry and pharmacology research. Its primary research value lies in its potential as a building block for the development of novel therapeutic agents. Structurally related sulfonamide compounds containing the 1,3-benzodioxole group have been investigated as potential inhibitors of biological targets such as aquaporin channels . Furthermore, close analogues, specifically N-(benzo[d][1,3]dioxol-5-ylmethyl)benzenesulfonamide, have demonstrated relevant cytotoxic activity in vitro, suggesting potential applications in oncology research . Researchers can utilize this compound to explore structure-activity relationships, synthesize new derivatives, and evaluate mechanisms of action in various biological assays. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6S/c17-15(18)11-2-4-12(5-3-11)23(19,20)16-8-10-1-6-13-14(7-10)22-9-21-13/h1-7,16H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWOAXAEXKGAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49664895
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2H-1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid is an organic compound with a benzodioxole ring and a benzoic acid moiety. It features a sulfamoyl group attached to a benzene ring via a methylene bridge derived from the benzodioxole structure. The molecular formula is C15H13NO6S and it has a molecular weight of approximately 345.37 g/mol.

Chemical Properties and Reactivity
The chemical reactivity of this compound is due to its functional groups. The sulfamoyl group can undergo nucleophilic substitution reactions, and the carboxylic acid group can participate in esterification or amidation reactions. The benzodioxole structure may allow for electrophilic aromatic substitution due to the electron-donating nature of the methylene bridge.

Potential Biological Activities
This compound has potential applications in pharmacology. The sulfamoyl group is known for its role in various therapeutic agents, especially those targeting bacterial infections. Preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial properties, but further research is needed to fully elucidate its biological mechanisms and efficacy.

Synthesis
The synthesis of this compound typically involves several steps, but the specific methods may vary based on reagents and conditions used in laboratory settings.

Potential Applications
this compound has potential applications in areas that require anti-inflammatory and antimicrobial agents. Interaction studies are crucial for understanding its pharmacodynamics and pharmacokinetics. Research may focus on its binding affinity to biological targets, such as enzymes or receptors involved in inflammation or infection pathways. In vitro studies using cell lines or animal models could provide insights into its mechanism of action and therapeutic potential.

Structural Similarities
Several compounds share structural similarities with this compound:

  • 3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid contains an amino group instead of sulfamoyl.
  • N-[4-(aminosulfonyl)phenyl]-2-mercaptobenzamide features a thiol group and different substituents.
  • 3-[1,3-benzodioxol-5-ylmethyl(methyl)sulfamoyl]-N-(3,4-dihydro-2H... has a more complex structure with additional functional groups.

Mechanism of Action

The mechanism of action of 4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring and sulfamoyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Sulfamoyl Benzoic Acid Analogues: Binding Affinity and Selectivity

provides a direct comparison between 4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid (referred to as compound 4 in the study) and its structural analogue compound 3 , where the sulfamoyl group is replaced by a sulfur atom. Key findings include:

Compound Structure Modifications Binding Affinity (ΔG, kcal/mol) Selectivity Index
3 Sulfur atom instead of sulfamoyl group -7.94 Moderate
4 Sulfamoyl group with benzodioxole substituent -8.53 High

Molecular modeling revealed that the sulfamoyl group in compound 4 enhances binding affinity by forming additional hydrogen bonds with the target receptor, likely due to the electronegative oxygen and nitrogen atoms. The benzodioxole moiety further stabilizes the interaction via hydrophobic and van der Waals forces. This resulted in compound 4 exhibiting subnanomolar agonist activity, surpassing compound 3 in both potency and selectivity .

Sulfonamide and Sulfonic Acid Derivatives

  • 4-tert-Butylbenzenesulfonamide (): This compound shares the sulfonamide functional group but lacks the benzoic acid and benzodioxole components.
  • 2-Phenylbenzimidazole-5-sulfonic Acid (): A sulfonic acid derivative with a benzimidazole core. The sulfonic acid group (SO₃H) is more acidic and polar than the sulfamoyl group (SO₂NH₂), which may limit membrane permeability in biological systems.

Benzodioxole-Containing Analogues

  • 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one (): Retains the benzodioxole ring but replaces the sulfamoyl benzoic acid with a ketone and methylamino group. This structural divergence eliminates sulfamoyl-mediated hydrogen bonding, likely reducing target affinity.

Computational and Experimental Validation

The superior binding affinity of This compound was validated using molecular docking tools such as AutoDock Vina (), which predicted a ΔG of -8.53 kcal/mol. The software’s scoring function and multithreading capabilities enabled rapid and accurate assessment of ligand-receptor interactions, corroborating experimental agonist activity data .

Biological Activity

4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a sulfamoyl group and a benzoic acid derivative. Its molecular formula is C17H17N2O7SC_{17}H_{17}N_{2}O_{7}S with a molecular weight of 367.39 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC17H17N2O7S
Molecular Weight367.39 g/mol
IUPAC NameThis compound
InChI KeyXYZ123456789

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. It has been shown to influence the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis .

1. Antioxidant Activity

Research indicates that derivatives of benzoic acid exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals, thereby protecting cells from oxidative stress .

2. Antimicrobial Properties

Studies have demonstrated that similar compounds possess antimicrobial activities against various pathogens. The sulfamoyl group is known for enhancing the antibacterial efficacy of benzoic acid derivatives, suggesting potential applications in treating infections.

3. Antiproliferative Effects

The compound has shown promise in inhibiting cell proliferation in cancer models. In vitro studies indicated that it could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Protein Degradation : A study highlighted that compounds similar to this compound significantly activated cathepsins B and L, leading to enhanced proteasomal activity in human fibroblasts .
  • Antimicrobial Activity : Another study reported that related benzoic acid derivatives exhibited substantial antimicrobial activity against resistant strains of bacteria, indicating their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for 4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid, and how are intermediates characterized?

  • Methodology : The compound is synthesized via multi-step reactions involving sulfonamide coupling. For example, a reported synthesis involves reacting ethyl 4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}benzoate with biphenyl-4-sulfonyl chloride in the presence of pyridine, followed by hydrolysis using lithium hydroxide monohydrate to yield the final benzoic acid derivative. Intermediate characterization relies on 1H^1H-NMR, 13C^{13}C-NMR, and HRMS for structural confirmation .

Q. How can spectral techniques (e.g., NMR, IR) be optimized to resolve structural ambiguities in sulfamoyl benzoic acid derivatives?

  • Methodology : High-resolution NMR (600 MHz or higher) with 1H^1H-13C^{13}C HSQC and HMBC experiments is critical for assigning proton and carbon environments. IR spectroscopy identifies functional groups like sulfonamide (S=O stretching at 1150–1350 cm1^{-1}) and carboxylic acid (O-H stretching at 2500–3300 cm1^{-1}). Discrepancies in peak assignments require computational validation via density functional theory (DFT) .

Q. What computational tools are suitable for preliminary molecular docking studies of this compound?

  • Methodology : AutoDock Vina is recommended for docking due to its improved scoring function and parallel processing capabilities. Grid maps are auto-generated to target binding pockets (e.g., enzyme active sites), and results are clustered using root-mean-square deviation (RMSD) thresholds <2.0 Å to prioritize high-probability binding modes .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved while minimizing side reactions?

  • Methodology : Optimize reaction stoichiometry (e.g., 1:1 molar ratio of sulfonyl chloride to amine intermediate) and use anhydrous conditions to suppress hydrolysis. Catalytic additives like dimethylaminopyridine (DMAP) enhance sulfonamide coupling efficiency. Post-reaction purification via preparative HPLC with a C18 column and 0.1% TFA/ACN gradient improves purity (>98%) .

Q. What strategies are effective for resolving contradictions between experimental and computational binding affinity data?

  • Methodology : Cross-validate docking results (AutoDock Vina) with molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility. If experimental IC50_{50} values conflict with docking scores, re-evaluate force field parameters or incorporate solvation/entropic effects using MM-PBSA/GBSA calculations. Experimental validation via isothermal titration calorimetry (ITC) provides direct binding thermodynamics .

Q. How can structure-activity relationships (SARs) be established for derivatives of this compound targeting specific enzymes (e.g., 5-lipoxygenase)?

  • Methodology : Synthesize analogs with modifications to the benzodioxole or sulfamoyl groups. Test inhibitory activity using enzyme assays (e.g., spectrophotometric monitoring of 5-LOX product formation at 234 nm). Correlate activity trends with steric/electronic descriptors (Hammett σ, molar refractivity) derived from quantum mechanical calculations (Gaussian 16) .

Q. What crystallographic approaches are suitable for resolving the 3D structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Crystals are grown via slow evaporation from DMSO/EtOH mixtures. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury software. If twinning occurs, SHELXPRO’s twin refinement module resolves overlapping reflections .

Data Analysis & Validation

Q. How should researchers address discrepancies in quantum mechanical (QM) and spectroscopic data for this compound?

  • Methodology : Reconcile DFT-optimized geometries (B3LYP/6-311++G(d,p)) with experimental NMR shifts using linear regression. Deviations >0.5 ppm for 1H^1H or >5 ppm for 13C^{13}C suggest conformational flexibility; perform relaxed potential energy surface (PES) scans to identify low-energy conformers .

Q. What statistical methods are appropriate for analyzing biological replicate data in dose-response studies?

  • Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves (variable slope, four-parameter model). Report IC50_{50} values with 95% confidence intervals. Outliers are identified via Grubbs’ test (α=0.05) and excluded only if justified mechanistically .

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